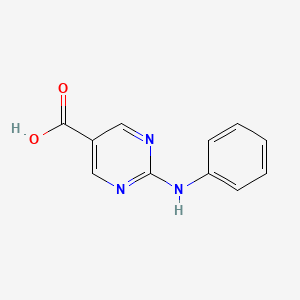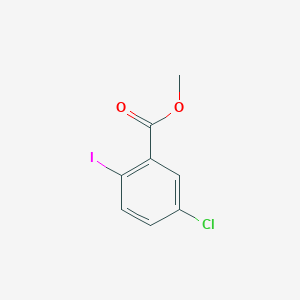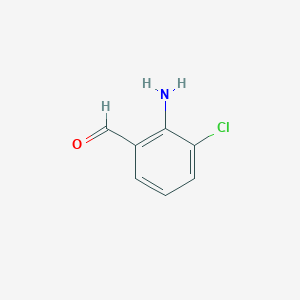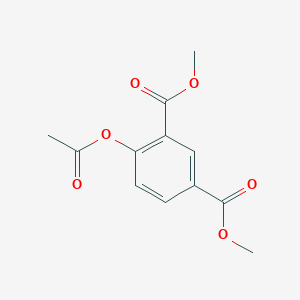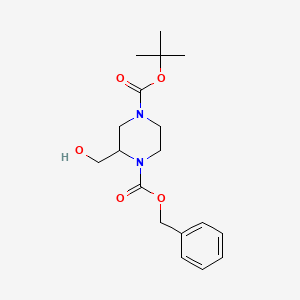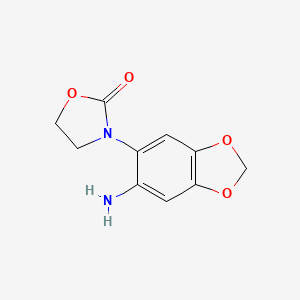
3-(6-Amino-1,3-benzodioxol-5-il)-1,3-oxazolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(6-Amino-1,3-benzodioxol-5-yl)ethanone” is a compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.17 g/mol . The compound is also known by several synonyms, including “6’-Amino-3’,4’-(methylenedioxy)acetophenone” and "6-Amino-3,4-methylenedioxyacetophenone" .
Synthesis Analysis
In one study, a mixture of 1-(6-aminobenzo[1,3]dioxol-5-yl)ethanone and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol containing 20% (w/v) aqueous sodium hydroxide solution was heated under reflux for 10 minutes .Molecular Structure Analysis
The title compound, C15H12N2O3, crystallizes with Z′ = 2 in the space group P\overline {1} and the intramolecular dimensions show evidence for a polarized molecular–electronic structure . Each of the two independent types of molecule forms its own hydrogen-bonded supramolecular substructure .Physical And Chemical Properties Analysis
The compound “1-(6-Amino-1,3-benzodioxol-5-yl)ethanone” has a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol .Mecanismo De Acción
The mechanism of action of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed to act by binding to and inhibiting the activity of enzymes involved in the production of certain metabolites. Specifically, it is believed to bind to and inhibit the activity of cyclooxygenase-2 (COX-2), monoamine oxidase (MAO), acetylcholinesterase (AChE), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of metabolites such as prostaglandins, monoamines, and leukotrienes, which are involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one has been studied for its potential use as an anti-inflammatory agent and as an antifungal agent. In studies, 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one has been shown to inhibit the production of prostaglandins and other metabolites involved in inflammation. Additionally, it has been shown to inhibit the growth of fungi in vitro, suggesting that it may have potential as an antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one in lab experiments is its high purity and high yield when synthesized. Additionally, 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is that its mechanism of action is not yet fully understood, so its effects in vivo are not yet known. Additionally, 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is not yet approved for use in humans, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
The potential of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one as a therapeutic agent is still being explored. Future research could focus on further elucidating the mechanism of action of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one, as well as exploring its potential use in treating a variety of diseases and conditions. Additionally, further research could focus on exploring the safety and efficacy of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one in humans, as well as its potential use as an antifungal agent. Finally, further research could focus on exploring the potential of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one as a tool for biophysical research.
Métodos De Síntesis
3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods. The most common method is a three-step reaction involving the reaction of 6-amino-1,3-benzodioxole with an alkylating agent, followed by the addition of an oxazolidinone ring, and finally the oxidation of the amino group. This method yields a high yield of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one with excellent purity. Other methods for the synthesis of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one include the reaction of 6-amino-1,3-benzodioxole with an alkylating agent, followed by the addition of an oxazolidinone ring and the oxidation of the amino group.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Chalcona
Las chalconas son valiosas en diversos ámbitos científicos, y 3-(6-Amino-1,3-benzodioxol-5-il)-1,3-oxazolidin-2-ona puede utilizarse como precursor en la síntesis de derivados de chalcona. Estos derivados han mostrado actividad inhibitoria sobre la α-glucosidasa, lo que es significativo en la investigación sobre la diabetes .
Desarrollo de Materiales Ópticos No Lineales
Debido a su sistema de doble enlace conjugado, las chalconas exhiben propiedades ópticas no lineales. El compuesto en cuestión podría utilizarse en el desarrollo de materiales ópticos no lineales, que son esenciales en la creación de conmutadores y moduladores ópticos .
Fabricación de Tintes
Se sabe que las chalconas y sus derivados se utilizan en la fabricación de tintes. El compuesto This compound podría servir como material de partida para la síntesis de nuevos tintes con posibles aplicaciones en textiles y tintas .
Química Supramolecular
Este compuesto tiene posibles aplicaciones en la química supramolecular debido a su capacidad de formar enlaces de hidrógeno. Se puede utilizar para crear subestructuras supramoleculares que son esenciales en el diseño de máquinas moleculares y sensores .
Aplicaciones Farmacéuticas
Las características estructurales de This compound la convierten en una candidata para aplicaciones farmacéuticas. Sus derivados podrían explorarse por su potencial terapéutico, particularmente como inhibidores de la α-glucosidasa para controlar la diabetes .
Síntesis de Alcaloides
Los alcaloides tienen una amplia gama de actividades biológicas, y este compuesto podría utilizarse como precursor en la síntesis total de los alcaloides Dubamina y Graveolina, que han mostrado propiedades anticancerígenas .
Safety and Hazards
Propiedades
IUPAC Name |
3-(6-amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c11-6-3-8-9(16-5-15-8)4-7(6)12-1-2-14-10(12)13/h3-4H,1-2,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJLNPGYABRGGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC3=C(C=C2N)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






